molecular formula C9H13N3O2 B12914076 ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate

ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate

Katalognummer: B12914076
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: MQSARMLHZIVUEZ-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with an appropriate aldehyde or ketone in the presence of a catalyst. One common method involves the condensation of ethyl carbamate with 1-(1H-pyrrol-2-yl)ethanone under acidic or basic conditions to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts can further enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism by which ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate can be compared with other similar compounds, such as:

    Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.

    Propyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate: This compound has a propyl group instead of an ethyl group.

    Butyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate: This compound has a butyl group instead of an ethyl group.

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)12-11-7(2)8-5-4-6-10-8/h4-6,10H,3H2,1-2H3,(H,12,13)/b11-7+

InChI-Schlüssel

MQSARMLHZIVUEZ-YRNVUSSQSA-N

Isomerische SMILES

CCOC(=O)N/N=C(\C)/C1=CC=CN1

Kanonische SMILES

CCOC(=O)NN=C(C)C1=CC=CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.